Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methoxy group at the 7th position and a carboxylate group at the 3rd position. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class of compounds . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mode of Action
Similar compounds have been shown to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of c-Met and VEGFR-2 can disrupt the signaling pathways associated with cell proliferation and angiogenesis . This can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of the compound’s action can be observed at the molecular and cellular levels. For instance, similar compounds have been shown to inhibit the growth of A549 cells in a dose-dependent manner, and induce the late apoptosis of A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetic acid, and bases such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which is a catalyst-free and eco-friendly method. This approach not only reduces reaction times but also enhances the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carboxylate positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-pyridine compounds .
Scientific Research Applications
Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit slightly different biological activities.
1,2,4-Triazoles: Similar to the compound , these derivatives also have significant biological activities but may differ in their potency and specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
sodium;7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTXPDQXBZEOFT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=C(N2C=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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